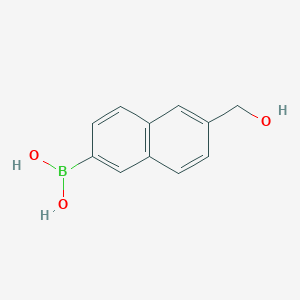

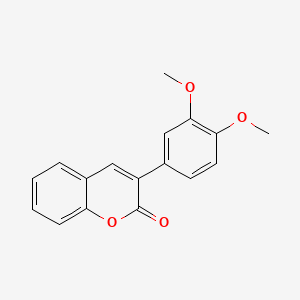

3-(3,4-Dimethoxyphenyl)chromen-2-one

概要

説明

Chromen-2-one derivatives, particularly those with a 3,4-dimethoxyphenyl substitution, have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are known for their potential antibacterial, antioxidant, and anti-cancer properties, making them valuable targets for drug development .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves the use of coumarin-based precursors. For instance, 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one was synthesized from 4-hydroxy coumarin by refluxing with aromatic aldehydes in the presence of a catalytic amount of piperidine . Another approach includes a one-pot domino Friedel-Crafts acylation/annulation process starting from internal alkynes and 2-methoxybenzoyl chlorides, which yields various 2,3-disubstituted chromen-4-one derivatives . Additionally, a solvent-free method using K10 montmorillonite catalysis has been developed for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene ring system, which can be further substituted with various functional groups. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing details such as cell constants, space group, and the formation of linear chains or dimeric structures through p-p stacking interactions . NMR spectroscopy also plays a crucial role in elucidating the molecular structure, including the assignment of proton and carbon atoms .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including oxidative cyclization, which has been observed in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones from 1-phenylhydrazono chromen-2-ones . The reactivity of these compounds is influenced by the substituents on the chromene ring, which can affect the outcome of the reactions and the biological activity of the synthesized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, are critical for their pharmacological application. For example, poor water solubility has been reported for some derivatives, necessitating the use of formulations for in vivo studies . The sensitivity of these compounds to solvent polarity and their ability to form hydrogen bonds with protic and aprotic solvents have been studied using UV/vis absorption spectra, potentiometric, and NMR titration experiments . These properties are essential for understanding the behavior of chromen-2-one derivatives in biological systems and for optimizing their pharmacological profiles.

科学的研究の応用

1. Potential COX-2 Inhibitor

3-(3,4-Dimethoxyphenyl)chromen-2-one and its derivatives have been investigated for their potential as selective COX-2 inhibitors. A study characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. The research involved single X-ray crystallographic analysis and in silico study, providing insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).

2. Antitumor Activity

Derivatives of 3-(3,4-Dimethoxyphenyl)chromen-2-one, such as 1H-thieno[2,3-c]chromen-4(2H)-one, have been synthesized and evaluated for antitumor activity. A preliminary screening demonstrated moderate to good activity against various cancer cell lines, including A549, BGC-823, HCT116, and MDA-MB-453 (Yu et al., 2017).

3. Antibacterial and Antioxidant Activities

Some chromen-2-one derivatives, such as 3-(5-(2,5-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4- hydroxy-2H-chromene-2-one, have shown significant antibacterial activity against bacteria like Escherichia coli and Pseudomonas Aeruginosa. These compounds also demonstrated antioxidant activities of varying extents (Al-ayed, 2011).

4. ROS/RNS Scavenging Activities

Research on chromones and xanthones, including 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one derivatives, highlighted their antioxidant properties. These compounds were evaluated for scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), demonstrating effects dependent on concentration with IC50 values in the micromolar range (Proença et al., 2016).

5. Molecular Characterization and Crystallography

Extensive molecular characterization and crystallography studies have been conducted on various derivatives of 3-(3,4-Dimethoxyphenyl)chromen-2-one. These studies provide valuable insights into the molecular structure and potential applications of these compounds in various fields, including pharmaceuticals and materials science. For example, the crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was determined (Manolov et al., 2008).

Safety And Hazards

将来の方向性

The future directions for “3-(3,4-Dimethoxyphenyl)chromen-2-one” could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities displayed by related compounds, there may be potential for this compound in various applications .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFPKNYYBNPHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327756 | |

| Record name | NSC682564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)chromen-2-one | |

CAS RN |

22367-92-6 | |

| Record name | NSC682564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。